Calcium 2-(trimethylammonio)ethyl phosphate chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2-(trimethylammonio)ethyl phosphate chloride, also known as phosphocholine chloride calcium salt tetrahydrate, is a compound with the molecular formula C5H21CaClNO8P. It is a quaternary ammonium salt and a derivative of choline phosphate. This compound is commonly used in research and has applications in various fields including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-(trimethylammonio)ethyl phosphate chloride typically involves the reaction of choline chloride with calcium phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction mixture is then subjected to centrifugal filtration, and the resulting filter cake is washed with purified water. Calcium hydroxide is added to the filtrate to adjust the pH to a range of 9 to 13, followed by further centrifugation and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced filtration techniques to ensure the quality and purity of the final product. The compound is typically produced in bulk quantities and is available in various grades for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium sulfate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphonate derivatives, while reduction can produce different choline derivatives .
Wissenschaftliche Forschungsanwendungen
Calcium 2-(trimethylammonio)ethyl phosphate chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular and molecular biology studies, particularly in the study of cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialized chemicals and materials, including surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of calcium 2-(trimethylammonio)ethyl phosphate chloride involves its interaction with cellular membranes and signaling pathways. The compound acts as a source of choline, which is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. It also participates in various biochemical pathways, including those involved in neurotransmission and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline chloride: A precursor to calcium 2-(trimethylammonio)ethyl phosphate chloride, commonly used in animal feed and as a dietary supplement.
Phosphatidylcholine: A major component of cell membranes, similar in structure but more complex.
Calcium phosphate: Used in various applications, including as a dietary supplement and in bone graft materials.
Uniqueness
This compound is unique due to its combination of calcium and choline phosphate, providing both essential nutrients in a single compound. Its ability to participate in various biochemical pathways and its applications in diverse fields make it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C5H11CaClNO2P |
---|---|
Molekulargewicht |
223.65 g/mol |
InChI |
InChI=1S/C5H11NO2P.Ca.ClH/c1-6(2,3-4-7)5-9-8;;/h7H,3-4H2,1-2H3;;1H/q+1;;/p-1 |
InChI-Schlüssel |
ALESPATZLNIRQR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCO)C#P=O.[Cl-].[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.